AThTP Hydrolase Kinetics in Rat and Chicken Liver
AThTP is specifically hydrolyzed by a membrane-bound AThTP hydrolase with a distinct Km. In comparative studies, rat liver homogenates exhibit an apparent Km for AThTP of 84.4 ± 9.4 µM, whereas chicken liver demonstrates a significantly higher affinity with a Km of 54.6 ± 13.1 µM [1]. This represents a 1.55-fold difference in enzyme-substrate affinity between these two species. The enzyme requires no Mg2+ ions and has an alkaline pH optimum of 8.0-8.5 [1].
| Evidence Dimension | Apparent Michaelis constant (Km) for AThTP hydrolase activity |
|---|---|
| Target Compound Data | 84.4 ± 9.4 µM (rat liver) |
| Comparator Or Baseline | 54.6 ± 13.1 µM (chicken liver) |
| Quantified Difference | 1.55-fold lower Km in chicken vs. rat |
| Conditions | Liver homogenate assay, alkaline pH 8.0-8.5, no Mg2+, Michaelis-Menten kinetics via Hanes plot |
Why This Matters
This demonstrates species-specific differences in AThTP metabolism, making AThTP a valuable probe for comparative studies of thiamine nucleotide signaling pathways.
- [1] Makarchikov, A. F., Saroka, T. V., Kudyrka, T. G., Kolas, I. K., Luchko, T. A., Rusina, I. M., & Gurinovich, V. A. (2018). Adenosine thiamine triphosphate and adenosine thiamine triphosphate hydrolase activity in animal tissues. The Ukrainian Biochemical Journal, 90(3), 117-125. doi: 10.15407/ubj90.03.117 View Source
